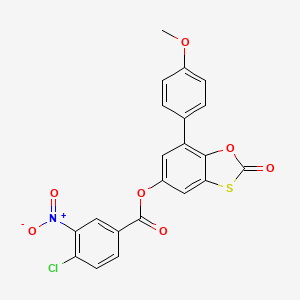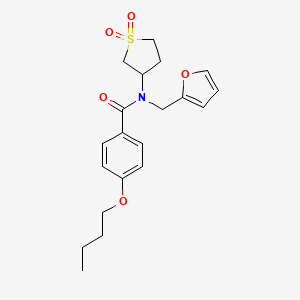
7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxathiol ring and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxybenzoyl chloride with 2-mercaptobenzoic acid to form the benzoxathiol ring. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 2-methyl-3-nitrobenzoate
- Methyl 4-nitrobenzoate
- 4-Methoxyphenyl 4-chloro-3-nitrobenzoate
Uniqueness
7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate is unique due to its benzoxathiol ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H12ClNO7S |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C21H12ClNO7S/c1-28-13-5-2-11(3-6-13)15-9-14(10-18-19(15)30-21(25)31-18)29-20(24)12-4-7-16(22)17(8-12)23(26)27/h2-10H,1H3 |
InChI Key |
CYJFRJFTNIQZRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414014.png)
![2-({[4-(4-chlorophenoxy)butyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B11414021.png)
![4-chloro-N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11414026.png)

![Diethyl {5-[(pyridin-3-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11414040.png)
![Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate](/img/structure/B11414060.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11414068.png)


![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11414076.png)


![2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide](/img/structure/B11414099.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11414105.png)
